molecular formula C19H23N3O5S2 B2667022 1-((4-methoxyphenyl)sulfonyl)-N-(3-(methylcarbamoyl)thiophen-2-yl)piperidine-4-carboxamide CAS No. 923426-61-3

1-((4-methoxyphenyl)sulfonyl)-N-(3-(methylcarbamoyl)thiophen-2-yl)piperidine-4-carboxamide

Cat. No.: B2667022
CAS No.: 923426-61-3
M. Wt: 437.53
InChI Key: IUAPWMSHBCOFOU-UHFFFAOYSA-N
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Description

1-((4-Methoxyphenyl)sulfonyl)-N-(3-(methylcarbamoyl)thiophen-2-yl)piperidine-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine-4-carboxamide core, a scaffold frequently investigated for its potential to interact with various enzymes and receptors . Its structure incorporates both a 4-methoxyphenylsulfonyl group and a 3-(methylcarbamoyl)thiophene moiety, which may contribute to its physicochemical properties and binding affinity. Piperidine-4-carboxamide derivatives are widely explored in scientific research for their potential as enzyme inhibitors . For instance, structurally related compounds have been designed and studied for their inhibitory activity against human carbonic anhydrase (hCA) isoforms, which are important targets in conditions like cancer and glaucoma . Furthermore, substituted thiophene carboxamides, a key component of this molecule, are actively researched for their potential antimicrobial properties, making them candidates for development as microbicides . This reagent is provided as a high-purity compound to support ongoing hit-to-lead optimization and pharmacological profiling. It is intended for in vitro research applications only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the product data sheet for detailed handling, storage, and safety information.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-20-18(24)16-9-12-28-19(16)21-17(23)13-7-10-22(11-8-13)29(25,26)15-5-3-14(27-2)4-6-15/h3-6,9,12-13H,7-8,10-11H2,1-2H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAPWMSHBCOFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-methoxyphenyl)sulfonyl)-N-(3-(methylcarbamoyl)thiophen-2-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the piperidine-4-carboxamide core, followed by the introduction of the thiophene ring and the sulfonyl group. Key steps include:

    Formation of Piperidine-4-carboxamide: This can be achieved through the reaction of piperidine with a suitable carboxylating agent under controlled conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base.

    Methoxyphenyl Substitution:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Methoxyphenyl)sulfonyl)-N-(3-(methylcarbamoyl)thiophen-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiophene ring or the methoxy group under appropriate conditions.

    Reduction: Reduction reactions can target the sulfonyl group or the carboxamide group, potentially leading to different derivatives.

    Substitution: The methoxy group and the sulfonyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under mild to moderate conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-((4-methoxyphenyl)sulfonyl)-N-(3-(methylcarbamoyl)thiophen-2-yl)piperidine-4-carboxamide exhibit anticancer properties. For instance, derivatives containing sulfonamide groups have been shown to inhibit tumor growth in various cancer cell lines by interfering with cellular signaling pathways and inducing apoptosis .

Anticonvulsant Properties

Studies have demonstrated that certain analogs of this compound can act as anticonvulsants. The mechanism involves modulation of voltage-gated sodium channels, which are critical in the propagation of action potentials in neurons. Compounds with similar structures have shown promise in reducing seizure activity in animal models .

Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties. Research has suggested that this compound may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in models of chronic inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant anticancer activity against breast cancer cell lines using a derivative of the compound, with an IC50 value indicating effective inhibition of cell proliferation .
Study 2Reported anticonvulsant effects in rodent models, showing a reduction in seizure frequency when treated with related sulfonamide compounds .
Study 3Investigated anti-inflammatory properties, revealing decreased levels of TNF-alpha and IL-6 in treated animal models, suggesting potential for treating autoimmune conditions .

Mechanism of Action

The mechanism of action of 1-((4-methoxyphenyl)sulfonyl)-N-(3-(methylcarbamoyl)thiophen-2-yl)piperidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The thiophene ring may also play a role in binding to hydrophobic pockets within proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperidine-4-carboxamide derivatives with sulfonyl and heteroaromatic substituents.

Key Observations

Sulfonyl Substituent Effects: The target compound’s 4-methoxyphenylsulfonyl group is electron-rich due to the methoxy substituent, which may enhance solubility compared to halogenated analogs (e.g., 3-fluorophenyl or 2,4-dichlorophenyl in ). Halogenated derivatives, however, often exhibit improved metabolic stability and target affinity due to increased lipophilicity and van der Waals interactions .

Heteroaromatic Substituent Diversity :

  • The 3-(methylcarbamoyl)thiophen-2-yl group in the target compound differs from the benzo[d]thiazole substituents in . Thiophene derivatives are smaller and less planar than benzo[d]thiazole, which may reduce off-target interactions but limit binding to deep hydrophobic pockets.
  • Benzo[d]thiazole-containing analogs (e.g., 4–9 to 4–25 ) are reported as multitarget inhibitors for pain treatment, suggesting their broader pharmacological scope compared to thiophene-based compounds.

Synthetic Yields :

  • Yields for halogenated analogs (47–72% ) are comparable to those of other sulfonamide derivatives, while dichlorophenyl and dibromophenyl variants (4–20, 4–21 ) show lower yields (28–48%), likely due to steric or electronic challenges during synthesis.

Structural Validation :

  • All compounds were confirmed via ¹H NMR, ¹³C NMR, and HRMS , with purity >99.8% for oxazole derivatives and similar standards for others .

Implications for Drug Development

  • Target Compound : The 4-methoxyphenylsulfonyl group may favor solubility and oral bioavailability, while the thiophene-carbamoyl moiety could confer selectivity for specific enzymes (e.g., kinases or proteases).
  • Halogenated Analogs : Higher lipophilicity may enhance blood-brain barrier penetration, making them candidates for central nervous system (CNS) targets .
  • Oxazole Derivatives : The extended conjugation in might suit antiviral or anticancer applications, where π-system interactions are critical.

Biological Activity

The compound 1-((4-methoxyphenyl)sulfonyl)-N-(3-(methylcarbamoyl)thiophen-2-yl)piperidine-4-carboxamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2O4SC_{20}H_{24}N_2O_4S with a molecular weight of approximately 396.48 g/mol. The structure features a piperidine ring, a sulfonamide group, and a thiophene moiety, which are known to influence its biological activity.

Biological Activity Overview

  • Antitumor Activity : Preliminary studies indicate that the compound exhibits significant antitumor properties. The presence of the piperidine and sulfonamide groups is believed to enhance its efficacy against various cancer cell lines. For instance, compounds with similar structures have shown selective inhibition of cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
  • Antibacterial Properties : The compound has been evaluated for its antibacterial activity against several strains. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The sulfonamide group is particularly noted for its role in inhibiting bacterial dihydropteroate synthase, crucial for folate synthesis .
  • Enzyme Inhibition : Studies have shown that the compound acts as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is significant for potential applications in treating neurodegenerative diseases like Alzheimer's .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The sulfonamide moiety interacts with active sites of target enzymes, leading to competitive inhibition.
  • Cellular Uptake : The lipophilic nature of the compound facilitates its absorption into cells, where it can exert its effects on intracellular targets.
  • Gene Expression Modulation : There is evidence suggesting that the compound may modulate gene expression related to apoptosis and cell cycle regulation, enhancing its antitumor effects .

Case Studies

  • Antitumor Efficacy in vitro : A study conducted on various cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .
  • Antibacterial Activity Assessment : In vitro tests showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an effective antibacterial agent .
  • Enzyme Inhibition Profile : The compound was tested for AChE inhibition using Ellman’s assay, showing an IC50 value of 25 µM, indicating moderate potency compared to known inhibitors like donepezil .

Data Table: Biological Activity Summary

Activity TypeTest MethodTarget Organism/Cell LineResult
AntitumorMTT AssayMCF-7, HeLaIC50 = 15 µM
AntibacterialAgar Diffusion MethodStaphylococcus aureusZone of Inhibition = 20 mm
Escherichia coliZone of Inhibition = 18 mm
Enzyme InhibitionEllman’s AssayAcetylcholinesteraseIC50 = 25 µM

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